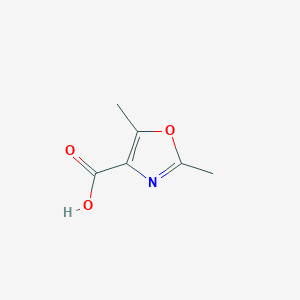
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 . It is used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid was determined by comprehensive analysis of its 2D NMR including the COSY, HMBC (heteronuclear multiple bond correlation) and NOESY (nuclear overhauser effect spectroscopy) spectra .Physical And Chemical Properties Analysis
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid has a molecular weight of 141.12 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its topological polar surface area is 63.3 Ų .Aplicaciones Científicas De Investigación
Biological Activities of Oxazole Derivatives
- Summary of Application: Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis for medicinal chemistry applications . These compounds have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .
- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Macrooxazoles A–D
- Summary of Application: Four previously undescribed oxazole carboxylic acid derivatives, named macrooxazoles A–D, were isolated from the plant pathogenic fungus Phoma macrostoma . These compounds were evaluated for their antimicrobial activities against a panel of bacteria and fungi .
- Methods of Application: The compounds were isolated from the fungus and their structures were elucidated based on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy . They were then evaluated for their antimicrobial activities .
- Results or Outcomes: The new compound 3 exhibited weak-to-moderate antimicrobial activity. Only the mixture of compounds 2 and 4 showed weak cytotoxic activity against the tested cancer cell lines with an IC50 of 23 µg/mL . Moreover, the new compounds 2 and 3, as well as the known compounds 5 and 6, interfered with the biofilm formation of Staphylococcus aureus .
Synthesis of Sildenafil Analogs
- Summary of Application: A similar compound, 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, has been used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .
- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Regulators of Immune Functions
- Summary of Application: Isoxazole derivatives have been found to regulate immune functions . These compounds have been found to prevent the development of disease and suppress the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various isoxazole derivatives are synthesized and then screened for their biological activities .
- Results or Outcomes: The results have shown that the substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .
Synthesis of Sildenafil Analogs
- Summary of Application: A similar compound, 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, has been used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various oxazole derivatives are synthesized and then screened for their biological activities .
- Results or Outcomes: The results have shown that the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Regulators of Immune Functions
- Summary of Application: Isoxazole derivatives have been found to regulate immune functions . These compounds have been found to prevent the development of disease and suppress the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. Typically, various isoxazole derivatives are synthesized and then screened for their biological activities .
- Results or Outcomes: The results have shown that the substitution pattern in isoxazole derivatives plays a pivotal role in delineating the biological activities .
Safety And Hazards
Direcciones Futuras
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGRUGVXZLHYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383687 | |
| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
23000-14-8 | |
| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




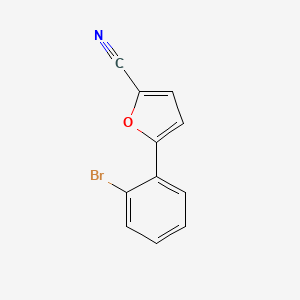

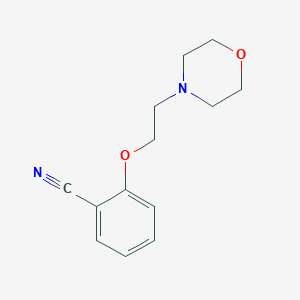
![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
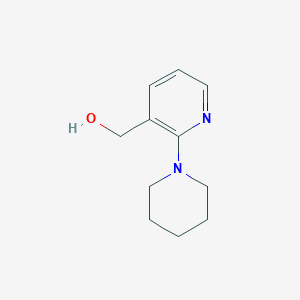
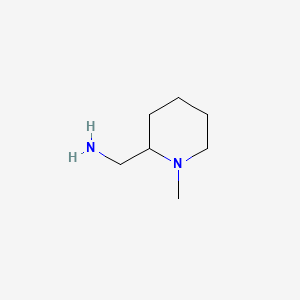

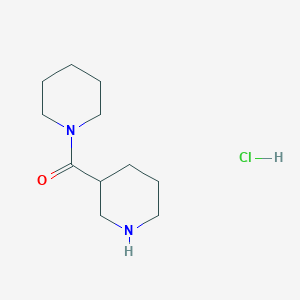


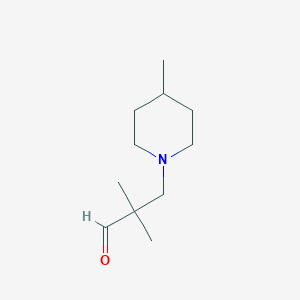
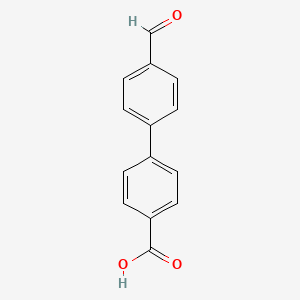
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)